molecular formula C8H6BrF4N B13073588 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline

4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13073588
M. Wt: 272.04 g/mol
InChI Key: QUWRKPABGDWAFR-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS 1496296-79-7) is a sophisticated multifunctional aniline derivative designed for advanced research and development. Its molecular structure, featuring both bromo and fluoro substituents on the aromatic ring along with an N-(2,2,2-trifluoroethyl) side chain, makes it a valuable intermediate in medicinal chemistry and organic synthesis. The compound serves as a key building block in pharmaceutical research for constructing complex molecules. The strategic incorporation of fluorine atoms and fluoroalkyl groups, such as the trifluoroethyl moiety on the nitrogen, is a established strategy to fine-tune the physicochemical properties of drug candidates . This includes potentially enhancing metabolic stability, improving lipophilicity, and modulating membrane permeability . The presence of halogen substituents (bromo and fluoro) offers synthetic handles for further functionalization via cross-coupling reactions, enabling its integration into larger, more complex molecular architectures . Such compounds are of significant interest in the synthesis of elaborate N-trifluoroalkyl anilines, which are prevalent scaffolds in the search for new bioactive compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrF4N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

QUWRKPABGDWAFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common method includes the reaction of 4-bromo-3-fluoroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation reactions can produce nitro or nitroso compounds .

Scientific Research Applications

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The trifluoroethyl group and halogen positioning differentiate this compound from analogs. Key comparisons include:

4-Bromo-N,N-Dimethyl-3-(Trifluoromethyl)aniline (CAS 51332-24-2)
  • Structure : Bromine at para, trifluoromethyl at meta, and dimethylamine at nitrogen.
  • Impact : The trifluoromethyl group increases lipophilicity, while dimethylamine reduces steric hindrance compared to the trifluoroethyl group. This compound shows higher solubility in polar solvents due to the smaller N-substituent .
  • Synthesis : Prepared via bromination of N,N-dimethyl-3-(trifluoromethyl)aniline, achieving yields >80% using N-bromosuccinimide (NBS) in acetic acid .
4-Chloro-3-Fluoro-N-(2,2,2-Trifluoroethyl)aniline
  • Structure : Chlorine replaces bromine at para.
  • Impact : Reduced molecular weight (265.53 g/mol) and slightly lower steric bulk. Chlorine’s weaker electron-withdrawing effect may decrease electrophilic substitution reactivity compared to bromine .
2,3-Dimethyl-N-(2,2,2-Trifluoroethyl)aniline (CAS 1021088-29-8)
  • Structure : Methyl groups at ortho and meta positions instead of halogens.
  • Impact : Methyl groups increase electron density on the aromatic ring, enhancing nucleophilic substitution but reducing stability under oxidative conditions. The trifluoroethyl group retains similar metabolic resistance .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP<sup>*</sup> Solubility (mg/mL)
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline 287.04 Not reported 3.2 <1 (DMSO)
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline 282.08 92–94 3.5 10 (EtOH)
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline 203.21 Not reported 2.8 25 (DCM)

<sup>*</sup>Predicted using QSPR models.

Biological Activity

4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features. The presence of both bromine and fluorine atoms, along with a trifluoroethyl group, enhances its chemical reactivity and biological properties. This article reviews the biological activities associated with this compound, focusing on its potential applications in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is C₉H₈BrF₄N. Its structure is characterized by:

  • Bromine (Br) : An electron-withdrawing group that can enhance binding interactions.
  • Fluorine (F) : Known for increasing metabolic stability and bioavailability.
  • Trifluoroethyl group : Enhances lipophilicity, allowing better membrane penetration.

The biological activity of 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is largely attributed to its interactions with various biological targets. Key mechanisms include:

  • Binding Affinity : The compound may bind to active sites on enzymes or receptors, modulating their activity.
  • Inhibition/Activation : It can act as an inhibitor or activator in specific signaling pathways.
  • Interaction with Nucleic Acids : Potential interactions with DNA or RNA may affect gene expression and replication processes.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, preliminary studies suggest that 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline could inhibit bacterial growth through its interactions with bacterial enzymes.

Anticancer Potential

Fluorinated compounds are frequently investigated for their anticancer activities. The unique electronic properties imparted by the trifluoroethyl group may enhance the efficacy of this compound against cancer cell lines. Studies have shown that similar compounds can inhibit key enzymes involved in cancer metabolism.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on structurally similar compounds has demonstrated their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study demonstrated that a related fluorinated compound inhibited branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The IC₅₀ values were determined through high-throughput screening methods .
CompoundIC₅₀ (µM)Target
BAY-0690.55BCAT1/2
4-Bromo-3-fluoro-N-(2,2,2-trifluoroethyl)anilineTBDTBD
  • Pharmacokinetic Studies :
    • Research has indicated that the trifluoroethyl group enhances the pharmacokinetic profile of similar compounds, leading to increased absorption and distribution in vivo .
  • Molecular Docking Studies :
    • Molecular docking studies have suggested favorable binding interactions between 4-bromo-3-fluoro-N-(2,2,2-trifluoroethyl)aniline and various protein targets involved in metabolic pathways .

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